2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide
Description
2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, and a dimethylsulfamoyl group, which can influence its chemical reactivity and solubility.
Properties
Molecular Formula |
C26H27N5O4S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C26H27N5O4S/c1-17-9-10-18(15-23(17)36(33,34)31(3)4)25-21-7-5-6-8-22(21)26(30-29-25)28-19-11-13-20(14-12-19)35-16-24(32)27-2/h5-15H,16H2,1-4H3,(H,27,32)(H,28,30) |
InChI Key |
KHLGGBDLHWZDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Introduction of the Dimethylsulfamoyl Group:
Coupling Reactions: The phthalazine derivative is then coupled with 4-aminophenol under conditions that facilitate the formation of the phenoxy linkage. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfamoyl group or the aromatic rings using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the phthalazine ring using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s phthalazine core suggests potential as a pharmacophore for the development of new drugs. It could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits activity against specific diseases. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide would depend on its specific biological target. Generally, compounds with a phthalazine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide
- 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]propionamide
Uniqueness
Compared to similar compounds, 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the dimethylsulfamoyl group can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
